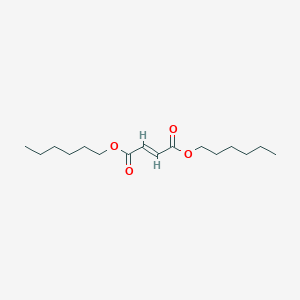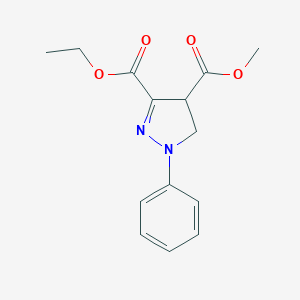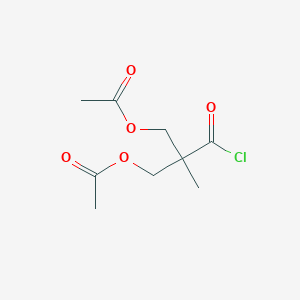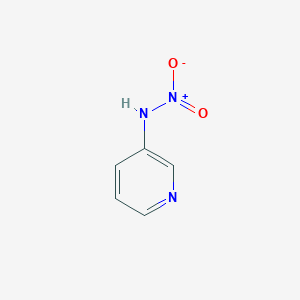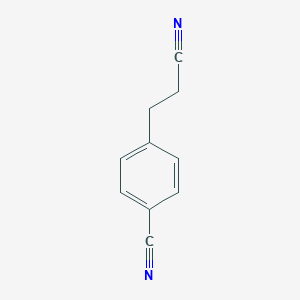
4-(2-Cyanoethyl)benzonitrile
Übersicht
Beschreibung
4-(2-Cyanoethyl)benzonitrile (CEBN) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including as a building block for the synthesis of other compounds, as a fluorescent probe, and as a tool for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(2-Cyanoethyl)benzonitrile is not fully understood, but it is believed to interact with proteins and lipids in a variety of ways. 4-(2-Cyanoethyl)benzonitrile can bind to hydrophobic pockets in proteins, altering their conformation and function. It can also insert into lipid bilayers, altering their properties and potentially affecting membrane-associated proteins.
Biochemical and Physiological Effects:
4-(2-Cyanoethyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, and to activate others, such as phospholipase A2. 4-(2-Cyanoethyl)benzonitrile has also been shown to alter the properties of lipid bilayers, potentially affecting membrane-associated proteins. In vivo studies have shown that 4-(2-Cyanoethyl)benzonitrile can affect the behavior of animals, such as altering locomotor activity and inducing seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(2-Cyanoethyl)benzonitrile in lab experiments is its versatility. It can be used in a wide range of applications, from studying protein-ligand interactions to altering the properties of lipid bilayers. Additionally, 4-(2-Cyanoethyl)benzonitrile is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-(2-Cyanoethyl)benzonitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(2-Cyanoethyl)benzonitrile can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for further research on 4-(2-Cyanoethyl)benzonitrile. One area of interest is the development of 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Cyanoethyl)benzonitrile and its effects on lipid bilayers and membrane-associated proteins. Finally, there is potential for the use of 4-(2-Cyanoethyl)benzonitrile in drug discovery, as it has been shown to interact with a variety of proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyanoethyl)benzonitrile has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for studying protein-ligand interactions. 4-(2-Cyanoethyl)benzonitrile can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or binding affinity. 4-(2-Cyanoethyl)benzonitrile has also been used as a building block for the synthesis of other compounds, such as 4-(2-Cyanoethyl)benzonitrile derivatives that can be used as inhibitors of protein-protein interactions. Additionally, 4-(2-Cyanoethyl)benzonitrile has been used as a tool for studying the properties of lipid bilayers, as it can insert into the hydrophobic region of the bilayer and alter its properties.
Eigenschaften
CAS-Nummer |
18176-72-2 |
|---|---|
Produktname |
4-(2-Cyanoethyl)benzonitrile |
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |
InChI-Schlüssel |
RVBBVUHBMANOJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1CCC#N)C#N |
Andere CAS-Nummern |
18176-72-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







